molecular formula C21H20Cl2O3 B1213659 cis-Permethrin CAS No. 54774-45-7

cis-Permethrin

Cat. No.: B1213659
CAS No.: 54774-45-7
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-HKUYNNGSSA-N
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Description

cis-Permethrin: is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is one of the isomers of permethrin, which is a mixture of cis- and trans-isomers. This compound is known for its effectiveness in controlling a broad spectrum of pests, including lice, ticks, fleas, mites, and other arthropods. It is commonly used in agriculture, public health, and household pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Permethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting mixture contains both cis- and trans-isomers, which can be separated using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The separation of isomers is achieved through distillation or crystallization. The cis-isomer is then purified to obtain the desired product. The industrial process ensures high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: cis-Permethrin undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the degradation of this compound include 3-phenoxybenzoic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and other minor metabolites .

Scientific Research Applications

cis-Permethrin has a wide range of scientific research applications:

Mechanism of Action

cis-Permethrin acts on the nerve cell membrane of insects by disrupting the sodium channel current. This disruption leads to delayed repolarization and paralysis of the pests. The compound binds to voltage-gated sodium channels, causing prolonged opening and alterations in neuronal firing. This mechanism results in the effective control of pests .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific isomeric form, which contributes to its distinct metabolic pathways and environmental behavior. Its effectiveness and relatively low toxicity to mammals make it a preferred choice for various applications .

Properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPVAHGXHCWKJ-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038338, DTXSID5052208
Record name (+/-)-cis-Permethrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-cis-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61949-76-6, 54774-45-7
Record name cis-Permethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61949-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1R-cis-Permethrin
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URL https://commonchemistry.cas.org/detail?cas_rn=54774-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-cis-Permethrin
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Record name cis-Permethrin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-cis-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-cis-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERMETHRIN, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERMETHRIN, CIS-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a similar manner, 3-phenoxybenzylchloride is reacted with the sodium salt of 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid, prepared by the process of this invention, to yield 3-phenoxybenzyl 2-(2,2-dichlorovinyl)3,3-dimethylcyclopropanecarboxylate.
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Synthesis routes and methods II

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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